molecular formula C26H25F2N7O6S2 B606597 Centrinone

Centrinone

カタログ番号: B606597
分子量: 633.7 g/mol
InChIキー: HHJSKDRCUMVWKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

セントリノンは、細胞周期における中心体の複製に重要な役割を果たすセリン/スレオニンキナーゼであるポロ様キナーゼ4(PLK4)の選択的かつ可逆的な阻害剤です . PLK4を阻害することで、セントリノンは、適切な細胞分裂とゲノム安定性に不可欠な中心体の形成を効果的に阻害します .

2. 製法

セントリノンは、そのコア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路には、通常、次の手順が含まれます。

セントリノンの工業生産方法には、これらの合成経路を最適化して、高収率と高純度を実現することが含まれます。 これには、精製と特性評価のために、高速液体クロマトグラフィー(HPLC)などの高度な技術を使用することがよくあります .

3. 化学反応の分析

セントリノンは、次のものを含むいくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、一般的に官能基が修飾されたセントリノンの誘導体です .

4. 科学研究への応用

セントリノンは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

準備方法

Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

化学反応の分析

Centrinone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

科学的研究の応用

Cancer Research Applications

Centrinone has shown promise as an anticancer agent due to its ability to target PLK4, which is often overexpressed in various cancers. The following points summarize its applications in cancer research:

  • Cell Cycle Arrest : this compound induces G1 arrest in normal human cells through a p53-dependent pathway without causing DNA damage .
  • Cancer Cell Proliferation : In contrast, cancer cells can continue to proliferate even after losing centrosomes, suggesting that targeting PLK4 could be a viable strategy for treating cancers with aberrant centrosome numbers .
  • Preclinical Studies : this compound-B, a derivative of this compound, has demonstrated effectiveness against melanoma cells in preclinical models, indicating its potential as an anticancer therapeutic .

Case Studies and Research Findings

Several studies have explored the effects of this compound on different cell types and conditions:

  • Centrosome Dynamics : A study demonstrated that treatment with this compound leads to the progressive loss of centrioles in HeLa cells, confirming its role in inhibiting centriole assembly . This finding is significant for understanding how centrosome loss affects cellular functions.
  • CRISPR Screens : Genome-wide CRISPR screens conducted in the presence of this compound revealed distinct gene sets necessary for cell fitness under varying concentrations of the inhibitor. This highlights the complexity of cellular responses to PLK4 inhibition and identifies potential targets for further investigation .

Comparative Data on Inhibitory Potency

The following table summarizes the inhibitory potency of this compound compared to other PLK4 inhibitors:

CompoundInhibition Constant (Ki)IC50 (nM)Selectivity over Aurora Kinases
This compound0.16 nM2.8 nM>1000-fold
This compound-B0.6 nMNot specified>1000-fold
CFI-4009450.26 nM2.8 nMModerate

This data indicates that this compound is one of the most selective PLK4 inhibitors available, making it a valuable tool for both research and potential therapeutic applications.

生物活性

Centrinone is a selective inhibitor of Polo-like kinase 4 (PLK4), which plays a critical role in cell cycle regulation, particularly in the formation and function of centrosomes. This article discusses the biological activities of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

This compound targets PLK4, leading to significant alterations in cellular processes:

  • Inhibition of PLK4 : this compound effectively reduces the expression of PLK4 at both mRNA and protein levels. This inhibition results in decreased proliferation and colony formation in acute myeloid leukemia (AML) cell lines such as MOLM-13, OCI-AML3, and KG-1 .
  • Cell Cycle Arrest : The compound induces G2/M phase cell cycle arrest by downregulating key proteins involved in cell cycle progression, including Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1) .
  • Induction of Apoptosis : this compound promotes apoptosis in AML cells through the activation of caspase-3 and PARP pathways. Flow cytometry analyses have shown a dose-dependent increase in apoptotic cells following treatment with this compound .

Research Findings

Recent studies have highlighted the efficacy of this compound across various cancer types:

  • Acute Myeloid Leukemia (AML) : In AML cell lines, this compound treatment resulted in reduced cell viability and increased apoptosis. The study demonstrated that higher concentrations of this compound (200 nM) significantly increased the number of cells in the G2/M phase and induced apoptosis through caspase activation .
Concentration (nM)Cell Viability (%)Apoptosis Rate (%)
010010
1007530
2005060
  • Ewing's Sarcoma : this compound has shown effectiveness against Ewing's sarcoma cells by inducing mitochondrial membrane depolarization and activating apoptotic pathways. The drug caused G2/M arrest and was effective regardless of TP53 status in these cells .
  • Melanoma : In preclinical studies, this compound-B demonstrated significant antitumor activity against melanoma cells, particularly those with wild-type TP53. The compound's selectivity over other kinases highlights its potential as a therapeutic agent .

Case Studies

  • AML Cell Lines :
    • In a study involving MOLM-13 and OCI-AML3 cells treated with varying concentrations of this compound, significant reductions in proliferation were observed. The study indicated that this compound not only inhibited PLK4 but also affected downstream signaling pathways, leading to enhanced apoptosis and cell cycle arrest .
  • Ewing's Sarcoma :
    • A comparative analysis using this compound on Ewing's sarcoma cell lines revealed that both wild-type and mutant TP53 cells underwent apoptosis upon treatment. The results support the hypothesis that PLK4 inhibition can be an effective strategy for treating aggressive cancers .

特性

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJSKDRCUMVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F2N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。